

# The Function of ACTH (6-24) Peptide: A Technical Guide

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## Compound of Interest

Compound Name: ACTH (6-24) (human)

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## Abstract

Adrenocorticotrophic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. The biological activity of the full 39-amino acid ACTH peptide is largely attributed to its N-terminal region. This technical guide focuses on the function of a specific fragment, ACTH (6-24), a peptide that, while lacking the N-terminal sequence required for receptor activation, plays a significant role as a competitive antagonist of ACTH action. This guide will provide an in-depth analysis of the inhibitory function of ACTH (6-24), its mechanism of action, and detailed experimental protocols for its study, supported by quantitative data and visual representations of relevant pathways and workflows.

## Introduction to ACTH and its Fragments

Adrenocorticotrophic hormone (ACTH), a 39-amino acid peptide, is synthesized and secreted by the anterior pituitary gland. Its primary physiological role is to stimulate the adrenal cortex, leading to the synthesis and secretion of glucocorticoids, such as cortisol. The N-terminal 24 amino acids of ACTH, often referred to as ACTH (1-24) or cosyntropin, are essential for its full biological activity. Various fragments of the ACTH molecule have been studied to understand the structure-function relationship of this important hormone. Among these, ACTH (6-24) has emerged as a key tool for investigating the mechanisms of ACTH receptor interaction and signaling.

## Core Function of ACTH (6-24): Competitive Antagonism

The primary and most well-documented function of the ACTH (6-24) peptide is its role as a competitive inhibitor of ACTH-induced steroidogenesis. By lacking the initial five amino acids of the full-length active peptide, ACTH (6-24) can bind to the ACTH receptor (melanocortin-2 receptor, MC2R) but fails to initiate the downstream signaling cascade required for steroid hormone production.

### Inhibition of Steroidogenesis

ACTH (6-24) competitively antagonizes the steroidogenic effects of both the full-length ACTH (1-39) and the active fragment ACTH (5-24) in isolated adrenal cells.<sup>[1][2]</sup> This inhibition directly translates to a reduction in the production of corticosteroids, such as corticosterone.

### Attenuation of cAMP Accumulation

The binding of ACTH to the MC2R, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger is crucial for the subsequent activation of protein kinase A (PKA) and the initiation of the steroidogenic pathway. ACTH (6-24) has been shown to inhibit the ACTH-induced accumulation of cAMP, further confirming its role as a receptor-level antagonist.<sup>[1][2]</sup>

## Quantitative Data on ACTH (6-24) Inhibition

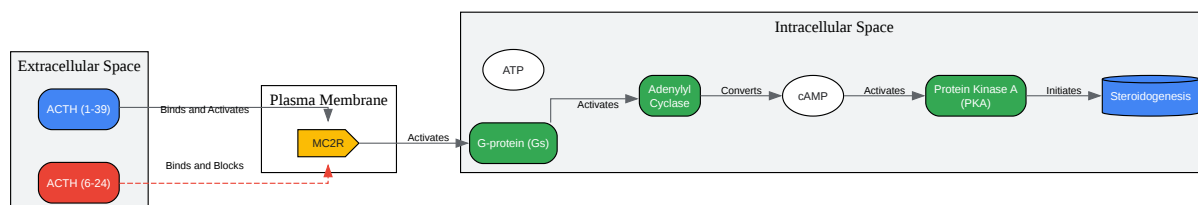
The inhibitory potency of ACTH (6-24) has been quantified in several studies. The dissociation constant (Kd) provides a measure of the affinity of the inhibitor for the receptor.

Inhibitor	Agonist	Mean Inhibitor Constant (Kd) (nM)	Cell System	Reference
ACTH (6-24)	ACTH (1-39)	13.4 ± 3.1	Isolated rat adrenal cells	<sup>[3]</sup>
ACTH (6-24)	ACTH (5-24)	3.4 ± 1.0	Isolated rat adrenal cells	<sup>[3]</sup>

Table 1: Inhibitor constants ( $K_d$ ) for ACTH (6-24) against ACTH (1-39) and ACTH (5-24) induced steroidogenesis.

## Mechanism of Action: Signaling Pathway

The mechanism of action of ACTH (6-24) is centered on its interaction with the MC2R. By binding to the receptor, it physically blocks the binding of the endogenous agonist, ACTH, thereby preventing the conformational changes in the receptor necessary for G-protein activation and subsequent downstream signaling.



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**Figure 1:** ACTH Signaling Pathway and Competitive Inhibition by ACTH (6-24).

## Experimental Protocols

The following are detailed methodologies for key experiments involving the use of ACTH (6-24) as a competitive antagonist. These protocols are synthesized from established methods in the field.

### Preparation of Isolated Rat Adrenal Cells

This protocol is based on the method for preparing dispersed adrenal cells responsive to ACTH.

Materials:

- Male Wistar rats (200-250g)
- Krebs-Ringer bicarbonate buffer with 0.2% glucose and 0.5% bovine serum albumin (KRBGA)
- Collagenase (Type I)
- Trypsin inhibitor
- DNase I

#### Procedure:

- Humanely euthanize rats and excise adrenal glands, removing surrounding fat.
- Mince the adrenal glands into fine pieces.
- Incubate the minced tissue in KRBGA containing collagenase (2 mg/ml) and DNase I (0.1 mg/ml) at 37°C for 60 minutes with gentle shaking.
- Disperse the cells by gentle pipetting every 15 minutes.
- Filter the cell suspension through nylon gauze to remove undigested tissue.
- Centrifuge the cell suspension at 100 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with KRBGA containing 0.1% trypsin inhibitor.
- Resuspend the final cell pellet in KRBGA and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Adjust the cell concentration to  $1 \times 10^5$  cells/ml for subsequent assays.

## Steroidogenesis Assay

This assay measures the production of corticosterone in response to ACTH and its inhibition by ACTH (6-24).

#### Materials:

- Isolated rat adrenal cells (from Protocol 5.1)
- ACTH (1-39) or ACTH (5-24) stock solution
- ACTH (6-24) stock solution
- 96-well cell culture plates
- Corticosterone ELISA kit or HPLC system for steroid measurement

Procedure:

- Pipette 100  $\mu$ l of the adrenal cell suspension ( $1 \times 10^4$  cells) into each well of a 96-well plate.
- Pre-incubate the cells for 1 hour at 37°C in a humidified atmosphere of 5% CO<sub>2</sub> / 95% air.
- Add varying concentrations of ACTH (6-24) to the appropriate wells. For control wells, add buffer.
- Incubate for 30 minutes.
- Add varying concentrations of ACTH (1-39) or ACTH (5-24) to the wells.
- Incubate for 2 hours at 37°C.
- Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
- Collect the supernatant for corticosterone measurement.
- Measure corticosterone concentration using a commercially available ELISA kit or by HPLC, following the manufacturer's instructions.
- Construct dose-response curves and calculate inhibitory constants (K<sub>d</sub>) or IC<sub>50</sub> values.

## cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to ACTH and its inhibition by ACTH (6-24).

**Materials:**

- Isolated rat adrenal cells (from Protocol 5.1)
- ACTH (1-39) stock solution
- ACTH (6-24) stock solution
- 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
- cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
- Cell lysis buffer

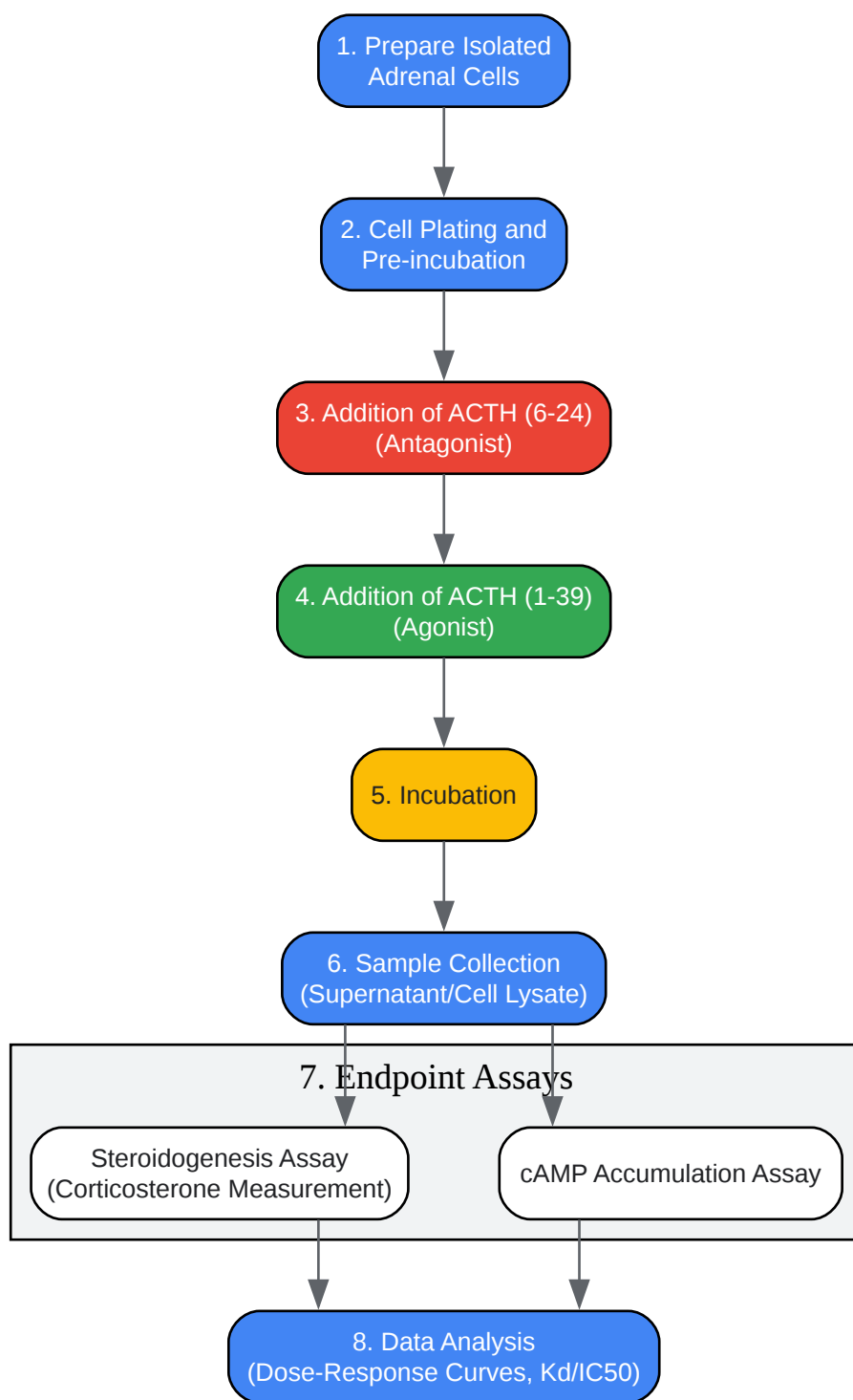
**Procedure:**

- Follow steps 1-4 of the Steroidogenesis Assay protocol (5.2).
- Add IBMX to all wells to a final concentration of 0.5 mM to prevent cAMP degradation.
- Add varying concentrations of ACTH (1-39) to the wells.
- Incubate for 30 minutes at 37°C.
- Terminate the reaction by adding cell lysis buffer.
- Measure the intracellular cAMP concentration using a competitive immunoassay kit according to the manufacturer's protocol.
- Normalize cAMP levels to the protein content of each well.

## Mandatory Visualizations

### Experimental Workflow for Studying a Competitive Antagonist

The following diagram illustrates a typical experimental workflow for characterizing the inhibitory effects of ACTH (6-24).



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**Figure 2:** Experimental workflow for investigating ACTH (6-24) antagonism.

## Conclusion

The ACTH (6-24) peptide serves as an invaluable tool for researchers in endocrinology and drug development. Its function as a specific competitive antagonist of the MC2R allows for the detailed investigation of ACTH signaling and the screening of potential therapeutic agents targeting the HPA axis. The data and protocols presented in this guide provide a comprehensive resource for professionals seeking to utilize ACTH (6-24) in their research endeavors. Understanding the inhibitory properties of this peptide fragment not only enhances our fundamental knowledge of adrenal physiology but also opens avenues for the development of novel treatments for disorders associated with excessive ACTH activity.

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